molecular formula C11H10N2O2S2 B2683761 6-methyl-4-((2-oxo-2-(thiophen-2-yl)ethyl)thio)pyrimidin-2(1H)-one CAS No. 898441-37-7

6-methyl-4-((2-oxo-2-(thiophen-2-yl)ethyl)thio)pyrimidin-2(1H)-one

Cat. No.: B2683761
CAS No.: 898441-37-7
M. Wt: 266.33
InChI Key: ZQMTXMQTXMCTTK-UHFFFAOYSA-N
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Description

Position Within Heterocyclic Chemistry Frameworks

6-Methyl-4-((2-oxo-2-(thiophen-2-yl)ethyl)thio)pyrimidin-2(1H)-one belongs to the broad class of nitrogen-sulfur heterocycles, combining pyrimidinone and thiophene motifs through a thioether linker. Pyrimidines, six-membered aromatic rings with two nitrogen atoms at the 1,3-positions, are foundational to nucleic acids and medicinal chemistry. The compound’s classification under the Cooperative Patent Classification (CPC) system falls within C07D , which encompasses heterocyclic compounds containing nitrogen, sulfur, or oxygen as ring heteroatoms. Specifically, its structure aligns with pyrimidinones (C07D 239/00) modified with sulfur-containing substituents, reflecting its hybrid nature as a non-fused heterocyclic system. The thioether bridge introduces conformational flexibility while maintaining electronic conjugation between the pyrimidinone core and the thiophene moiety, a design strategy increasingly prevalent in modern drug discovery.

Structural Relationship to Thienopyrimidine and Pyrimidinone Scaffolds

Unlike fused thienopyrimidines—where thiophene and pyrimidine share adjacent rings—this compound features a thiophen-2-yl group connected via a 2-oxoethylthio linker to the pyrimidinone core. Thienopyrimidines, such as those synthesized via Thorpe-Ziegler cyclization, derive their bioactivity from planar, conjugated systems. In contrast, the non-fused architecture of this compound allows for greater rotational freedom, potentially enhancing binding to allosteric sites. The pyrimidin-2-one moiety introduces a keto group at position 2, which can participate in hydrogen bonding, while the methyl group at position 6 modulates steric and electronic properties. This structural duality enables synergistic interactions with biological targets, bridging the pharmacophoric features of pyrimidinones and sulfur-containing heterocycles.

Evolution of Sulfur-Containing Pyrimidines in Medicinal Chemistry

Sulfur incorporation into pyrimidines has revolutionized their pharmacological potential. Early work focused on thiolated pyrimidines like 6-mercaptopurine, but recent advances emphasize thioether linkages and fused systems. For instance, thieno[2,3-d]pyrimidin-4-ones exhibit antitumor activity by inhibiting kinase pathways, while 2-thioxo-pyrimidinones demonstrate radioprotective properties. The thioether in this compound enhances metabolic stability compared to oxygen ethers, as sulfur’s lower electronegativity reduces susceptibility to enzymatic cleavage. Additionally, the thiophene ring’s electron-rich nature facilitates π-π stacking with aromatic residues in enzyme active sites, a strategy leveraged in kinase inhibitors. These innovations underscore sulfur’s role in optimizing bioavailability and target engagement.

Conceptual Basis for Thioether-Linked Pyrimidine-Thiophene Conjugation

The conjugation of pyrimidinone and thiophene via a thioether linker is a deliberate strategy to merge divergent pharmacophoric elements. The 2-oxoethylthio bridge serves dual roles:

  • Electronic Modulation : The ketone group introduces a dipole moment, polarizing the linker and enhancing interactions with charged residues in binding pockets.
  • Conformational Control : The ethylene spacer allows the thiophene moiety to adopt optimal orientations for target complementarity, avoiding steric clashes. This design mirrors trends in kinase inhibitor development, where flexible linkers improve selectivity. Furthermore, the thiophene’s sulfur atom contributes to electron delocalization, stabilizing the molecule’s bioactive conformation. Synthetic routes to such compounds often exploit nucleophilic substitution at pyrimidinone’s C4 position, followed by thioetherification with thiophene derivatives.

Properties

IUPAC Name

6-methyl-4-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-1H-pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S2/c1-7-5-10(13-11(15)12-7)17-6-8(14)9-3-2-4-16-9/h2-5H,6H2,1H3,(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQMTXMQTXMCTTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=O)N1)SCC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-4-((2-oxo-2-(thiophen-2-yl)ethyl)thio)pyrimidin-2(1H)-one typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate precursors such as urea or thiourea with β-diketones or β-ketoesters under acidic or basic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl halides or methyl sulfonates in the presence of a base.

    Attachment of the Thiophene Ring: The thiophene ring can be attached through a thioether linkage by reacting the pyrimidine derivative with a thiophene-containing compound, such as 2-bromoacetylthiophene, under nucleophilic substitution conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Oxidation of the Thioether Group

The thioether (-S-) linkage is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction conditions.

Reagent Conditions Product Reference
Hydrogen peroxide (H₂O₂)Room temperature, acidic/neutral6-Methyl-4-((2-oxo-2-(thiophen-2-yl)ethyl)sulfinyl)pyrimidin-2(1H)-one (sulfoxide)
m-Chloroperbenzoic acid (mCPBA)Dichloromethane, 0–25°C6-Methyl-4-((2-oxo-2-(thiophen-2-yl)ethyl)sulfonyl)pyrimidin-2(1H)-one (sulfone)
  • Mechanistic Insight : Oxidation proceeds via electrophilic attack on sulfur, forming transient oxo-sulfur intermediates. The sulfoxide is typically generated under mild conditions, while stronger oxidants yield sulfones.

Reduction of the Carbonyl Group

The 2-oxoethyl group undergoes reduction to form secondary alcohols.

Reagent Conditions Product Reference
Sodium borohydride (NaBH₄)Ethanol, 0–25°C6-Methyl-4-((2-hydroxy-2-(thiophen-2-yl)ethyl)thio)pyrimidin-2(1H)-one
Lithium aluminum hydride (LiAlH₄)Tetrahydrofuran, reflux6-Methyl-4-((2-hydroxy-2-(thiophen-2-yl)ethyl)thio)pyrimidin-2(1H)-one
  • Selectivity : NaBH₄ selectively reduces the ketone without affecting the thioether or pyrimidinone ring, while LiAlH₄ may require controlled stoichiometry to avoid over-reduction .

Electrophilic Substitution on the Thiophene Ring

The thiophene moiety undergoes electrophilic substitution, primarily at the 5-position due to directing effects of the existing substituents.

Reagent Conditions Product Reference
Bromine (Br₂)Acetic acid, 25°C6-Methyl-4-((2-oxo-2-(5-bromothiophen-2-yl)ethyl)thio)pyrimidin-2(1H)-one
Nitric acid (HNO₃)Sulfuric acid, 0°C6-Methyl-4-((2-oxo-2-(5-nitrothiophen-2-yl)ethyl)thio)pyrimidin-2(1H)-one
  • Regioselectivity : The electron-donating thioether group directs electrophiles to the 5-position of the thiophene ring .

Nucleophilic Substitution at the Thioether Sulfur

The thioether sulfur can act as a leaving group under specific conditions, enabling substitution reactions.

Reagent Conditions Product Reference
Methyl iodide (CH₃I)DMF, K₂CO₃, 60°C6-Methyl-4-((2-oxo-2-(thiophen-2-yl)ethyl)methylsulfonium)pyrimidin-2(1H)-one
Benzyl chlorideEtOH, NaOH, reflux6-Methyl-4-((2-oxo-2-(thiophen-2-yl)ethyl)benzylthio)pyrimidin-2(1H)-one
  • Limitations : Steric hindrance from the pyrimidinone ring may reduce reaction efficiency compared to simpler thioethers.

Cyclization Reactions

Intramolecular cyclization can occur between the thiophene and pyrimidinone moieties under basic or acidic conditions.

Conditions Product Reference
NaOEt, ethanol, refluxThieno[3,2-d]pyrimidin-4(3H)-one derivatives
H₂SO₄, 80°CFused tricyclic structures via carbonyl activation
  • Key Example : Treatment with sodium ethoxide induces cyclization to form thieno[3,2-d]pyrimidin-4(3H)-one scaffolds, which are pharmacologically relevant .

Functionalization of the Pyrimidinone Ring

The NH group at position 1 and the carbonyl at position 2 participate in alkylation and condensation reactions.

Reaction Type Reagent Product Reference
N-AlkylationEthyl bromoacetate1-(Ethoxycarbonylmethyl)-6-methyl-4-((2-oxo-2-(thiophen-2-yl)ethyl)thio)pyrimidin-2(1H)-one
CondensationHydrazine6-Methyl-4-((2-oxo-2-(thiophen-2-yl)ethyl)thio)pyrimidin-2(1H)-one hydrazone

Photochemical and Thermal Reactions

Under UV light or heat, the compound exhibits dimerization and rearrangement.

Conditions Product Reference
UV light (254 nm)Dimer via [2+2] cycloaddition of the pyrimidinone ring
150°C, inert atmosphereRearrangement to thieno[2,3-d]pyrimidine derivatives

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity
Recent studies have highlighted the antiviral properties of pyrimidine derivatives, including the compound . Research indicates that certain modifications on the pyrimidine scaffold can enhance activity against viruses such as herpes simplex virus (HSV) and hepatitis C virus (HCV). The compound's structural features may contribute to its effectiveness by targeting viral enzymes or processes critical for viral replication .

Anticancer Properties
Compounds with a pyrimidine core have also been investigated for their anticancer potential. Studies suggest that these derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The incorporation of thiophene moieties may further enhance these effects by improving solubility and bioavailability .

Materials Science Applications

Corrosion Inhibition
The compound has been studied for its effectiveness as a corrosion inhibitor in acidic environments. Pyrimidine derivatives are known to adsorb onto metal surfaces, forming protective layers that reduce corrosion rates. Experimental data indicate that the compound follows the Langmuir adsorption isotherm, suggesting a strong interaction with mild steel surfaces .

Case Studies

Study Focus Findings
Dawood et al. (2024)Antiviral efficacyDemonstrated significant antiviral activity against HSV with modified pyrimidine derivatives .
Research on corrosion inhibitorsCorrosion resistanceShowed effective adsorption on mild steel, significantly reducing corrosion rates in acidic solutions .
Anticancer activity studyCell proliferation inhibitionFound that pyrimidine derivatives induce apoptosis in various cancer cell lines .

Mechanism of Action

The mechanism of action of 6-methyl-4-((2-oxo-2-(thiophen-2-yl)ethyl)thio)pyrimidin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound’s structure shares key features with several pyrimidin-2(1H)-one derivatives reported in the literature. A comparison of substituents and their implications is outlined below:

Table 1: Structural and Functional Comparison
Compound Name Substituents at Positions 4 and 6 Key Functional Groups Biological Activity Reference
Target Compound 4: (2-oxo-2-(thiophen-2-yl)ethyl)thio; 6: methyl Thioether, thiophene, methyl Potential antineoplastic N/A
4-Phenyl-6-(thiophen-2-yl)-2-thioxotetrahydropyrimidin-5(6H)-one (8a) 4: phenyl; 6: thiophen-2-yl Thioxo, thiophene, phenyl Not specified
1-Amino-6-phenyl-4-(thiophen-2-yl)-2-thioxotetrahydropyrimidin-5(6H)-one (11a) 4: thiophen-2-yl; 6: phenyl Amino, thioxo, thiophene Not reported
Ethyl 4,6-diphenyl-pyrimidin-2(1H)-one-5-carboxylate 4,6: phenyl; 5: ester Ester, phenyl Synthetic intermediate
4-(Pyridin-4-yl)-6-(thiophen-2-yl)pyrimidin-2(1H)-one 4: pyridin-4-yl; 6: thiophen-2-yl Pyridine, thiophene Antitumor (Ehrlich Ascites)

Key Observations :

  • Thiophene vs. Phenyl : Thiophene-containing analogs (e.g., compounds 8a and the target compound) may exhibit enhanced π-stacking interactions in biological systems compared to purely aromatic phenyl groups.
  • Thioether vs. Thioxo : The thioether group in the target compound could improve metabolic stability compared to thioxo (C=S) derivatives (e.g., 8a), which are prone to oxidation .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Melting Point (°C) IR (C=O stretch, cm⁻¹) NMR (Key Signals, δH) Reference
Target Compound Not reported ~1700 (estimated) Not available N/A
8a 165–167 1710 3.84–3.86 (pyrimidine-H), 7.25–7.52 (Ar-H)
11a 140–142 1727 3.62–3.67 (pyrimidine-H), 5.89 (NH2)

Analysis :

  • The target compound’s methyl group may lower its melting point compared to phenyl-substituted analogs (e.g., 8a at 165–167°C) due to reduced crystallinity.
  • IR spectra for similar compounds show C=O stretches between 1700–1727 cm⁻¹, consistent with the target compound’s 2-oxo group .

Biological Activity

6-Methyl-4-((2-oxo-2-(thiophen-2-yl)ethyl)thio)pyrimidin-2(1H)-one is a pyrimidine derivative that has garnered attention due to its potential biological activities. This compound belongs to a class of heterocycles known for their diverse pharmacological properties, including antiviral, antibacterial, and antioxidant effects. This article reviews the biological activity of this compound, supported by various studies and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H10N2O2S\text{C}_{11}\text{H}_{10}\text{N}_2\text{O}_2\text{S}

This compound features a pyrimidine ring substituted with a thiophenyl group, which is known to enhance biological activity due to its electron-withdrawing properties.

Antiviral Activity

Recent studies have highlighted the antiviral potential of pyrimidine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant inhibitory effects on viral replication. For instance, derivatives with thiophene moieties have shown efficacy against Hepatitis C virus (HCV) by inhibiting the NS5B RNA polymerase with IC50 values in the low micromolar range .

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated through various in vitro assays. Studies report that derivatives containing the thiophenyl group exhibit strong activity against a range of bacteria and fungi. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 0.22 μg/mL, indicating potent antimicrobial efficacy .

Antioxidant Activity

The antioxidant capacity of this compound has been assessed using various methods, including the phosphomolybdenum method. Compounds in this class have shown significant antioxidant activity comparable to ascorbic acid, suggesting their potential application in oxidative stress-related diseases .

Case Study: Antiviral Efficacy

A study focusing on the antiviral activity of pyrimidine derivatives demonstrated that compounds with thiophene substitutions exhibited a higher degree of inhibition against HCV NS5B compared to their non-thiophene counterparts. The most effective compound in this study had an IC50 value of approximately 31.9 μM, showcasing the importance of structural modifications in enhancing biological activity .

Case Study: Antimicrobial Evaluation

In another investigation, a series of pyrimidine derivatives were synthesized and tested for antimicrobial activity. The results indicated that the presence of the thiophenyl group significantly increased the antimicrobial potency against both Gram-positive and Gram-negative bacteria. Compounds were screened using standard protocols, revealing MIC values ranging from 0.22 to 0.25 μg/mL for the most active derivatives .

Data Tables

Biological Activity IC50/MIC Values Reference
Antiviral (HCV NS5B)31.9 μM
Antimicrobial (MIC)0.22 - 0.25 μg/mL
Antioxidant ActivityComparable to Ascorbic Acid

Q & A

Q. Q1: What are the common synthetic routes for preparing 6-methyl-4-((2-oxo-2-(thiophen-2-yl)ethyl)thio)pyrimidin-2(1H)-one, and how do reaction conditions influence yields?

A1: The compound can be synthesized via alkylation of 6-methyl-2-thiopyrimidin-4(3H)-one using dimethyl sulfate or methyl iodide under basic conditions (e.g., K₂CO₃/EtOH or MeONa/MeOH) to form the methylthio intermediate. Subsequent nucleophilic substitution with 2-(thiophen-2-yl)ethyl ketone derivatives at elevated temperatures (~140°C) yields the target compound. Yields depend on reagent purity, solvent choice (e.g., DMF enhances solubility), and reaction time optimization. Characterization typically involves ¹H NMR, mass spectrometry, and elemental analysis to confirm structure and purity .

Advanced Synthesis: Mechanistic Insights

Q. Q2: How can competing side reactions during alkylation of the thio group be minimized?

A2: Side reactions (e.g., over-alkylation or oxidation) are mitigated by:

  • Controlled stoichiometry: Use 1.1 equivalents of alkylating agents (e.g., methyl iodide) to avoid excess.
  • Inert atmosphere: Conduct reactions under argon/nitrogen to prevent oxidation of the thio group.
  • Temperature modulation: Gradual heating (e.g., 60–80°C for initial alkylation) reduces thermal degradation. Post-reaction purification via silica gel chromatography (1–3% MeOH in CH₂Cl₂) isolates the desired product .

Structural Confirmation and Analytical Challenges

Q. Q3: What advanced spectroscopic techniques resolve ambiguities in distinguishing tautomeric forms of the pyrimidin-2(1H)-one core?

A3: ¹³C NMR and 2D NMR (e.g., HSQC, HMBC) are critical for identifying tautomeric equilibria. X-ray crystallography provides definitive proof of solid-state structure, while computational methods (DFT calculations) predict dominant tautomers in solution. Discrepancies between experimental and theoretical data may arise from solvent polarity effects, requiring combined analytical approaches .

Biological Activity Profiling

Q. Q4: How can researchers design in vitro assays to evaluate the anticonvulsant potential of this compound?

A4: Standard protocols include:

  • Maximal electroshock (MES) test: Administer compound (30–100 mg/kg) to rodents; measure seizure suppression.
  • Subcutaneous pentylenetetrazole (scPTZ) test: Assess threshold for clonic seizures.
  • Molecular docking: Target GABA-A receptors or voltage-gated sodium channels using software like AutoDock Vina. Correlate docking scores (binding energies) with experimental ED₅₀ values to validate mechanism .

Data Contradictions: SAR vs. Observed Activity

Q. Q5: Why do substituent variations on the arylaminopyrimidine moiety lead to inconsistent anticonvulsant activity across studies?

A5: Discrepancies arise from:

  • Steric effects: Bulky groups (e.g., 3,4-diCl) may hinder receptor binding despite favorable electronic properties.
  • Metabolic stability: Electron-withdrawing groups (e.g., CF₃) improve lipophilicity but may increase CYP450-mediated degradation.
  • Assay variability: Differences in animal models (e.g., mice vs. rats) or dosing protocols affect outcomes. Validate SAR using consistent in vitro (e.g., patch-clamp) and in vivo models .

Toxicity and Safety Profiling

Q. Q6: What methodologies are recommended for acute toxicity studies of this compound?

A6: Follow OECD Guideline 423:

  • Dose escalation: Administer single oral doses (5–2000 mg/kg) to rodents.
  • Observation periods: Monitor for 14 days for mortality, weight loss, or neurobehavioral changes.
  • Histopathology: Examine liver, kidney, and brain tissues post-mortem.
  • Computational tools: Use ProTox-II to predict LD₅₀ and hepatotoxicity, guiding experimental design .

Computational Modeling for Mechanism Elucidation

Q. Q7: How can molecular dynamics (MD) simulations clarify the compound’s interaction with biological targets?

A7: Steps include:

  • Target selection: Identify receptors (e.g., kinases, ion channels) via homology modeling.
  • Force field parameterization: Use AMBER or CHARMM for ligand-receptor complexes.
  • Simulation conditions: Run 100-ns trajectories in explicit solvent (TIP3P water) to assess binding stability.
  • Free energy calculations: Apply MM-PBSA to quantify binding affinities. Compare results with experimental IC₅₀ values .

Stability and Degradation Pathways

Q. Q8: What analytical strategies detect degradation products under accelerated stability conditions?

A8: Use:

  • Forced degradation studies: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light.
  • HPLC-MS/MS: Identify degradation products via retention time shifts and fragmentation patterns.
  • Kinetic modeling: Apply Arrhenius equations to predict shelf-life. Stabilizers like antioxidants (e.g., BHT) may be added based on degradation pathways .

Crystallography and Polymorphism

Q. Q9: How does polymorphism affect the compound’s bioavailability, and how can it be controlled during synthesis?

A9: Polymorphs alter solubility and dissolution rates. Control via:

  • Crystallization conditions: Vary solvents (e.g., ethanol vs. acetonitrile) and cooling rates.
  • Seeding: Introduce seeds of the desired polymorph.
  • PXRD and DSC: Monitor batch consistency. Computational crystal structure prediction (CSP) tools like Mercury aid in identifying stable forms .

Scaling-Up Challenges

Q. Q10: What critical parameters must be optimized for gram-scale synthesis without compromising yield?

A10: Key factors:

  • Mixing efficiency: Use overhead stirring or flow chemistry to ensure homogeneity.
  • Heat transfer: Employ jacketed reactors with precise temperature control (±2°C).
  • Workup procedures: Optimize extraction solvents (e.g., ethyl acetate for polar byproducts) and drying agents (MgSO₄ vs. Na₂SO₄). Pilot batches (10–50 g) identify scalability bottlenecks .

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